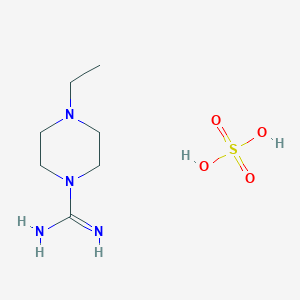

4-Ethylpiperazine-1-carboximidamide sulfate

Description

Properties

IUPAC Name |

4-ethylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4.H2O4S/c1-2-10-3-5-11(6-4-10)7(8)9;1-5(2,3)4/h2-6H2,1H3,(H3,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLCVAZISJTFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidine Formation via Guanidine Derivatives

- The amidine group (carboximidamide) is typically introduced by reacting the corresponding piperazine with guanidine or its derivatives under controlled conditions.

- Common reagents include guanidine hydrochloride or guanidine carbonate, with bases such as potassium carbonate or triethylamine facilitating the reaction.

- Solvents such as water, acetone, tetrahydrofuran, or dimethylformamide are employed depending on reaction specifics and desired yields.

Typical Reaction Conditions

- The reaction is often conducted at ambient temperature (20–25 °C) or slightly elevated temperatures to optimize yield.

- Reaction times vary from a few hours to overnight (up to 48 h) depending on solvent and base choice.

- Purification steps commonly involve filtration, crystallization, or chromatographic techniques to isolate the amidine intermediate.

Preparation of 4-Ethylpiperazine-1-carboximidamide Sulfate

The sulfate salt is generally prepared by salt formation from the free base amidine. This involves:

- Dissolving the free base 4-ethylpiperazine-1-carboximidamide in an appropriate solvent (e.g., water or alcohol).

- Adding sulfuric acid stoichiometrically to form the sulfate salt.

- Precipitation or crystallization of the sulfate salt by adjusting temperature or solvent polarity.

- Isolation by filtration and drying to obtain the pure sulfate salt.

This salt formation enhances the compound’s stability, solubility, and handling properties for pharmaceutical or chemical applications.

Detailed Experimental Data and Yields

While direct experimental data for this compound is sparse, analogous amidine derivatives provide insight into typical yields and conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidine formation | Piperazine derivative + guanidine + K2CO3 | 74–88 | In water/acetone; room temperature; 2–48 h |

| Salt formation (Sulfate) | Addition of H2SO4 to free base solution | >80 | Precipitation by cooling; filtration and drying |

Example from related amidine synthesis:

- Reaction of 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyldicarbonate in acetone/water with potassium carbonate gave yields up to 88% under mild conditions.

- Use of bases like N-ethyl-N,N-diisopropylamine in solvents such as dimethylformamide or dichloromethane also affords high yields (up to 85%) for amidine intermediates.

Analytical and Purification Techniques

- Reverse phase chromatography (acidic gradient) is used for purification of related amidine compounds, ensuring high purity.

- Crystallization from solvents such as hexane, ethyl acetate, or acetone is common for isolating solid amidine salts.

- Characterization typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents & Solvents | Conditions | Yield (%) | Purification Method | Remarks |

|---|---|---|---|---|---|

| Amidine synthesis | Piperazine + guanidine + K2CO3 | 20–25 °C, 2–48 h | 74–88 | Filtration, crystallization | Mild conditions, aqueous media |

| Amidine synthesis (alternative) | Piperazine + guanidine + Et3N + DMF | 20 °C, 20 h | 75–85 | Chromatography, recrystallization | Organic solvent system |

| Sulfate salt formation | Free base + H2SO4 | Room temp, stirring | >80 | Precipitation, filtration | Enhances solubility and stability |

Research Findings and Optimization Notes

- The amidine formation proceeds efficiently under mild conditions, with potassium carbonate acting as a mild base to deprotonate guanidine salts and facilitate nucleophilic attack on the piperazine ring.

- Solvent choice influences reaction rate and yield; aqueous-organic mixtures often provide better solubility and reaction control.

- Salt formation with sulfuric acid is straightforward and typically quantitative, producing stable sulfate salts suitable for pharmaceutical use.

- Purification by crystallization is preferred for scalability and cost-effectiveness, while chromatography is used for research-scale purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Simpler amines and related derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent, particularly in the treatment of central nervous system disorders. Its ability to interact with neurotransmitter receptors, especially serotonin (5-HT) and dopamine receptors, positions it as a candidate for anxiolytic and antidepressant therapies. Studies indicate that it may modulate these pathways, which are crucial for mood regulation.

Neuropharmacology

Research has shown that 4-Ethylpiperazine-1-carboximidamide sulfate may exhibit significant biological activity related to the modulation of neurotransmitter systems. For instance, it has been studied for its effects on serotonin receptor subtypes, suggesting potential applications in treating anxiety and depression .

Synthesis of Derivatives

The compound serves as a precursor in synthesizing various derivatives with enhanced pharmacological properties. The versatility of the piperazine scaffold allows for modifications that can lead to compounds with improved efficacy and selectivity for specific biological targets.

Case Study 1: Receptor Binding Assays

In vitro studies have demonstrated that this compound binds to serotonin receptors with varying affinities. These binding profiles were evaluated using radiolabeled ligands in competitive binding assays, revealing its potential as a selective modulator of serotonergic activity .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds derived from this compound exhibit favorable absorption and distribution characteristics. These studies are critical for understanding the compound's bioavailability and therapeutic window in clinical settings .

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethylpiperazine-1-carboximidamide sulfate with four analogs, focusing on substituents, molecular properties, and functional groups:

Key Observations:

The formyl group in 4-Formylpiperazine-1-carboximidamide sulfate increases electrophilicity, making it more reactive in nucleophilic additions compared to the ethyl-substituted derivative .

Functional Group Impact: Carboximidamide (NH-C(=NH)-NH₂) vs.

Sulfate Counterion :

- Sulfate salts generally improve aqueous solubility compared to free bases. However, sulfate’s hygroscopicity may affect long-term stability in humid environments .

Data Discrepancies and Limitations

- Molecular Weight Ambiguities : lists conflicting molecular weights for related compounds (e.g., 220.30 vs. 198.27 g/mol), likely due to variations in counterion inclusion or hydration states.

- Limited Pharmacological Data: Most available studies focus on synthetic methods rather than bioactivity, highlighting a gap in applied research .

Biological Activity

4-Ethylpiperazine-1-carboximidamide sulfate (CAS No. 1266376-73-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H18N4O4S

- Molecular Weight : 254.31 g/mol

- Structure : The compound features a piperazine ring, which is known for its versatility in drug design and development.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which may have implications in treating inflammatory diseases .

- Neuropathic Pain Relief : As an inhibitor of phosphodiesterase (PDE) enzymes, it may play a role in pain management, particularly in neuropathic pain contexts .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- PDE Inhibition : By inhibiting PDE enzymes, the compound may enhance intracellular cyclic nucleotide levels (cAMP and cGMP), leading to various downstream effects, including vasodilation and reduced inflammation .

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially affecting pain signaling pathways and contributing to analgesic effects.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

Comparative Analysis

When compared with similar compounds, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties:

| Compound | Activity Profile | Notable Differences |

|---|---|---|

| Compound A | Antimicrobial | Lacks anti-inflammatory properties |

| Compound B | Analgesic | Does not inhibit PDE enzymes effectively |

| This compound | Antimicrobial, Anti-inflammatory, Analgesic | Multi-targeted approach enhances therapeutic potential |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylpiperazine-1-carboximidamide sulfate, and what critical parameters influence yield?

- Methodology : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to activate carboxylic acid intermediates. For example, piperazine derivatives are often synthesized via condensation of substituted amines with carbonyl-containing precursors under anhydrous conditions (e.g., CH₃CN or DMF) . Key parameters include:

-

Temperature : Room temperature (r.t.) for 12–24 hours to ensure complete coupling.

-

Purification : Sequential washes with NaHCO₃, citric acid, and brine, followed by recrystallization from ethanol .

-

Yield optimization : Use of excess reagents (1.2–1.5 eq.) and inert atmosphere to minimize side reactions.

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Amide Coupling | EDCI/HOBt, CH₃CN, r.t. | 39–71% |

| Recrystallization | Ethanol, iPr₂O | Purity >95% |

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (P280 code) .

- Storage : Tightly sealed containers in cool (<4°C), dry conditions, away from oxidizing agents and moisture (P403+P233) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.14–3.78 ppm for piperazine protons; δ 172.6 ppm for carbonyl carbons) .

- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- HPLC : Use reverse-phase C18 columns with mobile phases like methanol/water/0.2 M NaH₂PO₄ (pH 5.5) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or impurity peaks)?

- Troubleshooting :

- Impurity Identification : Compare experimental ¹H NMR with reference spectra of common byproducts (e.g., unreacted amines or hydrolysis products) .

- Dynamic Effects : Check for tautomerism or pH-dependent conformational changes using variable-temperature NMR .

- Quantitative Analysis : Apply LC-MS to detect trace impurities (<0.1%) and adjust purification protocols accordingly .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Approaches :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while minimizing cytotoxicity .

- Salt Formation : Explore alternative counterions (e.g., hydrochloride or phosphate salts) to improve bioavailability .

- pH Adjustment : Test solubility across pH 4–8, as sulfonamide groups exhibit pH-dependent ionization (pKa ~6.5) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methods :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

- ADME Prediction : Tools like SwissADME to assess permeability (e.g., BBB score) and metabolic stability .

Q. What experimental controls are critical when evaluating enzyme inhibition kinetics?

- Best Practices :

- Blank Reactions : Include controls without the compound to account for non-specific binding or solvent effects .

- Positive Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Pre-incubation Time : Standardize incubation periods (e.g., 30 min at 37°C) to ensure equilibrium binding .

Data Contradiction Analysis

Q. How to interpret discrepancies between in silico predictions and experimental bioactivity results?

- Root Causes :

- Conformational Flexibility : Molecular dynamics simulations may reveal unaccounted protein flexibility affecting binding .

- Solvation Effects : Differences in implicit vs. explicit solvent models in docking studies .

- Off-target Interactions : SPR or ITC assays to detect non-specific binding to serum proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.